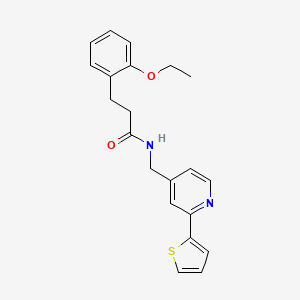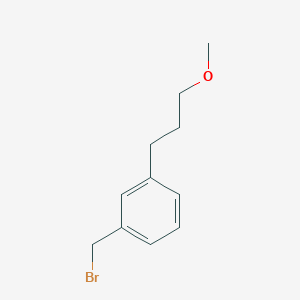
1-Bromomethyl-3-(3-methoxypropyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromomethyl-3-(3-methoxypropyl)benzene is a chemical compound with the CAS Number: 853643-77-3 . It has a molecular weight of 243.14 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(bromomethyl)-3-(3-methoxypropyl)benzene . The InChI code for this compound is 1S/C11H15BrO/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8H,3,6-7,9H2,1H3 .Physical And Chemical Properties Analysis
The predicted boiling point of 1-Bromomethyl-3-(3-methoxypropyl)benzene is 293.0±28.0 °C . The predicted density of this compound is 1.272±0.06 g/cm3 .Scientific Research Applications
Total Synthesis of Biologically Active Compounds
1-Bromomethyl-3-(3-methoxypropyl)benzene serves as a precursor in the total synthesis of naturally occurring compounds with biological activity. For instance, it has been used in the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, through a series of steps starting from a related bromomethyl compound (Akbaba et al., 2010).
Molecular Electronics
Aryl bromides, including compounds similar to 1-Bromomethyl-3-(3-methoxypropyl)benzene, are valuable building blocks in creating thiol end-capped molecular wires for molecular electronics. Efficient synthetic transformations allow the generation of oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires from these precursors, showcasing their utility in advanced materials science (Stuhr-Hansen et al., 2005).
Synthesis of Isoindoles
This compound is instrumental in synthesizing 1-substituted 3-alkoxy-1H-isoindoles. The process involves the reaction of similar bromomethyl-substituted benzenes with nitriles, followed by cyclization, to yield isoindoles, which are crucial intermediates for pharmaceuticals and organic materials (Kuroda & Kobayashi, 2015).
Antiproliferative Activities
Derivatives of 1-Bromomethyl-3-(3-methoxypropyl)benzene have been synthesized and evaluated for their antiproliferative activities against human cancer cell lines. This research provides insights into designing new chemotherapeutic agents (Kiss et al., 2019).
Materials Chemistry
The compound has also been utilized in the synthesis of nonsymmetric pillar[5]arenes and their acetonitrile inclusion compounds. These materials have potential applications in host-guest chemistry, molecular recognition, and as components of molecular machines (Kou et al., 2010).
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-3-(3-methoxypropyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-13-7-3-6-10-4-2-5-11(8-10)9-12/h2,4-5,8H,3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZBZXPPLJOVQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC(=CC=C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromomethyl-3-(3-methoxypropyl)benzene | |
CAS RN |
853643-77-3 |
Source


|
| Record name | 1-(bromomethyl)-3-(3-methoxypropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

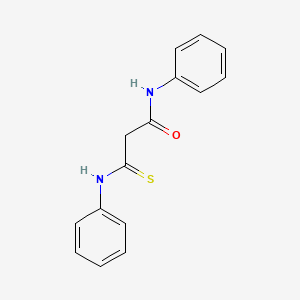
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2843329.png)
![N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2843330.png)
![Octahydro-1H-pyrido[1,2-a]piperazine-3-carbonitrile dihydrochloride](/img/structure/B2843331.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2843332.png)
![N-(cyclopropylmethyl)-N-(prop-2-yn-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2843333.png)
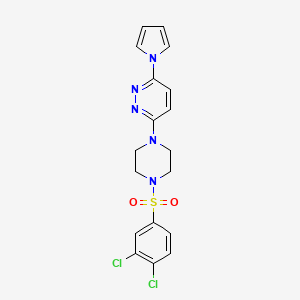

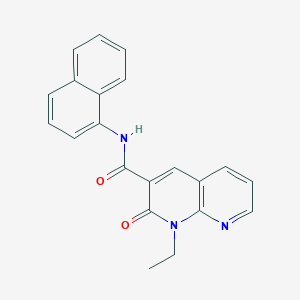

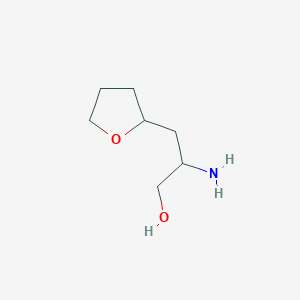
![8-Ethyl-1-(2-methylbenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2843341.png)
![[1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol hydrochloride](/img/structure/B2843343.png)
